2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a naphthyridinone core, which is a bicyclic structure containing two nitrogen atoms. Attached to this core are a methylbenzoyl group and a methyl-acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a bicyclic core. The presence of nitrogen atoms within the core likely imparts some degree of polarity to the molecule, and the various functional groups will also influence its overall shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the carbonyl groups in the benzoyl and acetamide moieties could potentially undergo reactions with nucleophiles. The nitrogen atoms in the naphthyridinone core might also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces it can form .Scientific Research Applications
Synthesis and Chemical Properties
This compound belongs to a class of chemicals that have been explored for their synthetic routes and chemical reactivities. For example, derivatives of 1,8-naphthyridine have been synthesized to study their antimicrobial activities, highlighting the compound's role in creating new molecules with potential bioactivity (Rahul Watpade & R. Toche, 2017). Similarly, the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides demonstrated significant antibacterial activity, indicating the potential for developing new antibiotics (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).
Catalysis and Material Science
Derivatives of this compound have been explored for their catalytic properties, such as in the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction, illustrating its application in catalysis and material science (S. Facchetti et al., 2016). This research showcases the compound's utility in facilitating chemical transformations, potentially impacting the development of new catalysts for industrial processes.
Biological Activity and Drug Development
Additionally, the compound's derivatives have been evaluated for anticancer activities, as seen in the study where 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole demonstrated activity against breast cancer cell lines (Salahuddin et al., 2014). These findings suggest the compound's derivatives could serve as a starting point for developing new anticancer agents.
Sensing and Molecular Recognition
The compound has also been applied in sensing technologies, where a novel fluorescent chemosensor based on naphthyridine and benzothiazole groups was developed for the simultaneous detection of Al³⁺ and Fe³⁺ ions, showcasing its utility in environmental monitoring and diagnostics (Denghui Yao et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The study and application of this compound would depend on its biological activity and potential uses. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential applications could be in the field of medicinal chemistry or material science .
Properties
IUPAC Name |
2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-11-3-6-13(7-4-11)17(24)15-9-22(10-16(20)23)19-14(18(15)25)8-5-12(2)21-19/h3-9H,10H2,1-2H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTJMKPYQCALBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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